1,3-Dibromo-2,4-difluoro-5-nitrobenzene
Overview
Description
1,3-Dibromo-2,4-difluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2F2NO2 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro groups
Preparation Methods
The synthesis of 1,3-Dibromo-2,4-difluoro-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the bromination and fluorination of nitrobenzene derivatives under controlled conditions. The reaction conditions often include the use of bromine and fluorine sources, along with appropriate solvents and catalysts to facilitate the substitution reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dibromo-2,4-difluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce corresponding aniline derivatives.
Scientific Research Applications
1,3-Dibromo-2,4-difluoro-5-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-nitrobenzene is primarily based on its ability to undergo various chemical reactions. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) influences its reactivity and interaction with other molecules. These substituents can affect the compound’s electronic structure, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Dibromo-2,4-difluoro-5-nitrobenzene can be compared with other similar compounds, such as:
1,3-Dibromo-5-fluorobenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2,4-Difluoronitrobenzene: Lacks the bromine atoms, which can affect its reactivity and applications.
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene: Contains additional nitro groups, making it more reactive and potentially more hazardous to handle
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-dibromo-2,4-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWMPRNHBSAQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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